One of the most prominent applications of (Carbethoxyethylidene)triphenylphosphorane is in the Wittig reaction. This reaction allows the conversion of aldehydes and ketones into alkenes. The phosphorane reacts with the carbonyl group of the aldehyde or ketone, forming a new carbon-carbon bond and releasing triphenylphosphine oxide as a byproduct. This reaction is widely used in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [].
Here's the general reaction scheme for the Wittig reaction:
R¹CHO + Ph₃P=CHCO₂Et -> R¹CH=CHCO₂Et + Ph₃PO
where:
The Horner-Wadsworth-Emmons (HWE) reaction is another important application of (Carbethoxyethylidene)triphenylphosphorane. Similar to the Wittig reaction, it allows the formation of carbon-carbon bonds, but with the advantage of being compatible with a wider range of functional groups. The HWE reaction involves the reaction of the phosphorane with a stabilized carbanion, which then reacts with a carbonyl compound to form an alkene [].
Here's the general reaction scheme for the HWE reaction:
Ph₃P=CHCO₂Et + base -> Ph₃P=C(CO₂Et)⁻ + EtOHPh₃P=C(CO₂Et)⁻ + R²COR³ -> R²CH=CHCOR³ + Ph₃PO
where:
(Carbethoxyethylidene)triphenylphosphorane also finds applications in various other areas of scientific research, including:
Ethyl 2-(triphenylphosphoranylidene)propionate is an organic compound with the molecular formula C23H23O2P and a CAS number of 5717-37-3. It features a triphenylphosphoranylidene group attached to an ethyl propionate moiety, making it a phosphorane derivative. The compound is characterized by its unique structure, which contributes to its reactivity and applications in organic synthesis.
The compound has a melting point of approximately 158-162 °C and a predicted boiling point of around 497.2 °C. Its density is reported to be about 1.14 g/cm³, indicating that it is relatively dense compared to many organic compounds . Ethyl 2-(triphenylphosphoranylidene)propionate is recognized for its use in various
Ethyl 2-(triphenylphosphoranylidene)propionate is primarily utilized in olefination reactions, where it acts as a reagent to form alkenes from carbonyl compounds. One notable reaction involves its interaction with aldehydes or ketones, leading to the formation of alkenes through the elimination of ethyl acetate .
Additionally, it can participate in reactions with electrophiles due to the nucleophilic nature of the phosphoranylidene group, allowing for further functionalization and complex molecule synthesis. For example, it can react with propionyl chloride to produce 2-methyl-penta-2,3-dienoic acid ethyl ester .
The synthesis of ethyl 2-(triphenylphosphoranylidene)propionate typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate. This method allows for the formation of the phosphoranylidene structure through nucleophilic substitution:
This method can be modified or optimized based on desired yields and purity levels.
Ethyl 2-(triphenylphosphoranylidene)propionate finds applications primarily in organic synthesis, particularly in:
Interaction studies involving ethyl 2-(triphenylphosphoranylidene)propionate primarily focus on its reactivity with various electrophiles and nucleophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential biological implications.
Research into its interactions with biological systems or other chemical entities could provide insights into its behavior and applications in medicinal chemistry or agricultural chemistry.
Ethyl 2-(triphenylphosphoranylidene)propionate shares similarities with several other phosphorane derivatives. Below is a comparison highlighting its uniqueness:
Ethyl 2-(triphenylphosphoranylidene)propionate stands out due to its specific structural arrangement that enhances its reactivity in olefination reactions compared to simpler phosphines or other phosphorane derivatives.
Ethyl 2-(triphenylphosphoranylidene)propionate serves as a key reagent for olefination, particularly for generating α,β-unsaturated esters. Its stabilized ylide structure minimizes steric hindrance and promotes E-selectivity due to the formation of a trans-oxaphosphetane intermediate during the Wittig reaction. This contrasts with unstabilized ylides, which typically yield Z-alkenes via kinetically controlled pathways.
Key Features for Alkene Synthesis
For example, in aqueous Wittig reactions, this reagent reacts with aldehydes in sodium bicarbonate solutions to yield E-alkenes with high efficiency. Such water-mediated conditions reduce the need for anhydrous environments, streamlining synthetic workflows.
The HWE reaction, using phosphonate-stabilized carbanions, is a complementary method for E-alkene synthesis. Below is a comparison of key parameters:
Parameter | Ethyl 2-(Triphenylphosphoranylidene)propionate | HWE Reagents (e.g., Ph3P=CHCO2Et) |
---|---|---|
Reagent Stability | Moderate (sensitive to moisture/air) | High (air-stable) |
Base Requirement | Mild (e.g., NaHCO3) | Strong (e.g., NaH, LDA) |
Substrate Compatibility | Aldehydes > ketones | Aldehydes, ketones, esters |
Byproduct | Triphenylphosphine oxide | Dialkyl phosphate |
Case Study: Synthesis of α,β-Unsaturated EstersEthyl 2-(triphenylphosphoranylidene)propionate excels in synthesizing β-substituted esters, whereas HWE reagents are more versatile for conjugated systems. For instance, the Wittig reagent efficiently converts aldehydes to α,β-unsaturated esters in aqueous media, while HWE reagents are preferred for synthesizing enones or enoates with extended conjugation.
The stereochemical fate of Wittig reactions mediated by ethyl 2-(triphenylphosphoranylidene)propionate hinges on the kinetic control of oxaphosphetane intermediate formation. Stabilized ylides like this compound favor a planar, four-membered transition state during carbonyl addition, driven by dipole-dipole repulsion minimization between the ylide’s electron-withdrawing ester group and the aldehyde’s oxygen atom [3] [7]. Computational studies reveal that this geometry preferentially leads to the trans-oxaphosphetane due to reduced 1,3-interactions between the ylide’s substituents and the phosphorus ligands [2] [7].
Unlike non-stabilized ylides, where oxaphosphetane formation may exhibit reversibility, reactions with stabilized ylides proceed irreversibly under kinetic control [3] [7]. The transition state’s rigidity, accentuated by the ylide’s conjugation with the ester group, locks the intermediate into the trans configuration, precluding equilibration to the thermodynamically favored cis isomer [3] [7]. This contrasts with semi-stabilized systems, where subtle energy differences between puckered and planar transition states allow competing pathways [2] [7].
The collapse of trans-oxaphosphetane intermediates dictates high (E)-selectivity in alkene products. Stereospecific [2+2] cycloreversion eliminates triphenylphosphine oxide and generates the (E)-alkene with minimal stereochemical scrambling [3] [5]. Experimental studies with ethyl 2-(triphenylphosphoranylidene)propionate report (E/Z) ratios exceeding 9:1 in reactions with aromatic aldehydes, though steric hindrance in bulky substrates can reduce selectivity [6] [7].
Table 1: Representative Stereochemical Outcomes
Carbonyl Substrate | Solvent | (E/Z) Ratio | Reference |
---|---|---|---|
Benzaldehyde | THF | 95:5 | [6] |
Cyclohexanone | Hexane | 89:11 | [6] |
2-Naphthaldehyde | DCM | 92:8 | [7] |
The ylide’s ester group stabilizes the developing negative charge during oxaphosphetane formation, favoring a late, product-like transition state. This electronic stabilization suppresses alternative pathways, such as betaine intermediates, which could permit stereochemical flexibility [4] [5].
Solvent polarity and counterion identity critically modulate reaction efficiency and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) stabilize the ylide’s charge-separated resonance form, enhancing nucleophilicity at the α-carbon [6] [7]. Conversely, nonpolar solvents such as hexane accelerate oxaphosphetane decomposition by destabilizing the intermediate, favoring faster alkene formation [6].
Counterions from the base used in ylide generation (e.g., Na⁺, K⁺) influence reaction kinetics. Stronger bases like potassium tert-butoxide (KOtert-Bu) improve ylide stability but may promote side reactions with electrophilic carbonyl groups [6]. Sodium hydride (NaH), while less basic, minimizes undesired enolization in sensitive substrates [5].
Key Solvent Effects:
Irritant